molecular formula C11H11N3O B187724 2-Amino-4-phenoxy-6-methylpyrimidine CAS No. 22370-25-8

2-Amino-4-phenoxy-6-methylpyrimidine

Cat. No.: B187724
CAS No.: 22370-25-8
M. Wt: 201.22 g/mol
InChI Key: VEGJCRCNLPQRRQ-UHFFFAOYSA-N
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Description

2-Amino-4-phenoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound It belongs to the class of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenoxy-6-methylpyrimidine typically involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with phenol. The reaction is carried out in the presence of a base, such as potassium hydroxide, and water as the solvent. The mixture is heated to 165°C for a short duration, often using microwave irradiation to enhance the reaction rate. The product is then isolated by filtration and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenoxy-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The amino group at position 2 and the phenoxy group at position 4 can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Bases: Potassium hydroxide, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

2-Amino-4-phenoxy-6-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-phenoxy-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions often plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 2-Amino-4-methoxy-6-methylpyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

2-Amino-4-phenoxy-6-methylpyrimidine is unique due to the presence of the phenoxy group at position 4, which imparts distinct electronic and steric properties. This modification can enhance the compound’s reactivity and interaction with biological targets compared to other similar pyrimidines .

Properties

IUPAC Name

4-methyl-6-phenoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(14-11(12)13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJCRCNLPQRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350356
Record name 2-Amino-4-phenoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22370-25-8
Record name 4-Methyl-6-phenoxy-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22370-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenoxy-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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